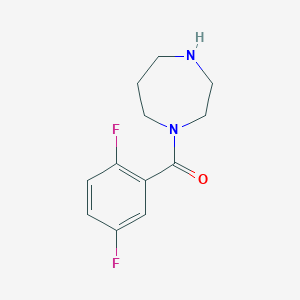

1-(2,5-Difluorobenzoyl)-1,4-diazepane

Description

The 1,4-Diazepane Ring System as a Versatile Medicinal Chemistry Scaffold

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is recognized as a "privileged structure" in medicinal chemistry. jocpr.comnih.gov This designation is attributed to its ability to serve as a core scaffold for ligands that can interact with a variety of biological targets, leading to a wide spectrum of pharmacological activities. nih.gov Derivatives of the 1,4-diazepane system have been investigated for their potential as antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer agents. nih.govsemanticscholar.orgresearchgate.net

The conformational flexibility of the seven-membered ring allows for the spatial presentation of substituents in diverse vectors, which can be optimized for specific receptor binding pockets. Furthermore, the two nitrogen atoms provide sites for chemical modification and can act as hydrogen bond acceptors or donors, contributing to the molecule's interaction with biological macromolecules. The utility of this scaffold is evident in the numerous synthetic routes developed to access a wide array of substituted 1,4-diazepane derivatives. jocpr.comsemanticscholar.org

Strategic Incorporation of Halogenated Aromatic Moieties in Bioactive Compounds

The introduction of halogen atoms, particularly fluorine, into aromatic rings is a well-established strategy in modern drug design. Halogenation can significantly influence a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The 2,5-difluorobenzoyl moiety, in particular, offers several potential advantages.

The fluorine atoms, being highly electronegative, can alter the electronic distribution of the benzoyl ring, which may modulate the compound's interaction with its biological target. Moreover, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This increased stability can lead to improved pharmacokinetic profiles, such as a longer half-life in the body. While specific data for 1-(2,5-Difluorobenzoyl)-1,4-diazepane is not extensively published, the rationale for its synthesis is rooted in these established principles of medicinal chemistry.

Research Trajectory and Current Significance of this compound

The research trajectory for this compound appears to be in a nascent stage, likely part of broader library synthesis efforts or proprietary research within pharmaceutical or agrochemical companies. Its structural features—the combination of the proven 1,4-diazepane scaffold and the strategically important difluorobenzoyl group—suggest that it is a compound of interest for screening in various biological assays. The current significance, therefore, lies more in its potential as an exploratory molecule rather than a well-characterized agent with established biological activity. Future research would be necessary to elucidate its specific pharmacological profile and therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

1,4-diazepan-1-yl-(2,5-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O/c13-9-2-3-11(14)10(8-9)12(17)16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYKWFFXRNGVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,5 Difluorobenzoyl 1,4 Diazepane and Analogues

General Synthetic Routes to 1,4-Diazepane Core Structures

The 1,4-diazepane framework is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. researchgate.net Its synthesis is a key area of interest due to the prevalence of this scaffold in medicinally important compounds. jocpr.comsemanticscholar.org The construction of such medium-sized rings can be challenging due to unfavorable entropic factors and transannular interactions. nih.gov Consequently, a variety of synthetic strategies have been developed to efficiently access this core structure.

The formation of seven-membered rings often relies on intramolecular cyclization reactions, where a linear precursor is induced to form the cyclic structure. Several modern synthetic methods have proven effective for this purpose.

Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming cyclic olefins and has been applied to the synthesis of seven-membered heterocycles. nih.govscispace.com This reaction typically employs ruthenium-based catalysts to join two terminal alkene moieties within a single molecule, forming a new double bond that constitutes part of the ring.

Palladium-Catalyzed Cyclizations: Transition metal catalysis, particularly with palladium, is widely used for constructing aryl-fused seven-membered rings. scispace.com Methods such as intramolecular Heck reactions and reductive arylations can effectively form the diazepine (B8756704) ring system from appropriately substituted acyclic precursors. scispace.com

Ring Expansion Reactions: An alternative to direct cyclization is the expansion of a smaller, more readily formed ring. nih.gov This approach can circumvent the high-dilution conditions often required for medium-ring synthesis. For example, the ring opening of strained four-membered rings like azetidines, followed by intramolecular cyclization, can yield seven-membered systems. acs.orgnih.gov

Intramolecular C–N Bond Coupling: The formation of the diazepine ring can be achieved through intramolecular cross-coupling reactions. For instance, a CuI/N,N-dimethylglycine-catalyzed reaction has been used to synthesize azetidine-fused 1,4-benzodiazepine (B1214927) cores, which can serve as precursors to other functionalized diazepines. nih.govmdpi.com

The choice of ring-closure strategy often depends on the desired substitution pattern and the availability of starting materials.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer an efficient and atom-economical route to heterocyclic scaffolds. nih.govnih.gov These strategies are particularly valuable for building molecular diversity. mdpi.com

The Ugi four-component reaction (U-4CR) is a prominent MCR used to assemble benzodiazepine (B76468) scaffolds. nih.gov This reaction typically involves an amine, a ketone (or aldehyde), a carboxylic acid, and an isocyanide. By choosing a bifunctional starting material, such as an aminophenylketone and an N-Boc-amino acid, the Ugi product contains orthogonal functional groups that can subsequently undergo deprotection and intramolecular condensation to form the 1,4-diazepine ring. nih.gov While many examples focus on benzodiazepines, the principles can be adapted for the synthesis of saturated 1,4-diazepanone cores by using appropriate diamine and keto-acid precursors. MCRs involving primary 1,2- and 1,3-diamines with carbonyl compounds and isocyanides are also established routes for creating diverse 1,4-diazaheterocycles. researchgate.net

Acylation Procedures for the 1-(2,5-Difluorobenzoyl) Moiety

Once the 1,4-diazepane core is obtained, the final step in synthesizing the target compound is the attachment of the 2,5-difluorobenzoyl group. This is typically achieved through a nucleophilic acylation reaction.

The most direct method for this transformation is the reaction of the secondary amine in the 1,4-diazepane ring with an activated acylating agent, such as 2,5-difluorobenzoyl chloride. In this reaction, one of the nitrogen atoms of the diazepane ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride leaving group and forming the stable amide bond of 1-(2,5-Difluorobenzoyl)-1,4-diazepane. rsc.org

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. The choice of base is crucial to prevent unwanted side reactions.

To maximize the yield and purity of the final product, several reaction parameters must be optimized. The efficiency of the acylation can be influenced by the solvent, base, temperature, and reaction time. nih.gov

Table 1: Parameters for Optimization of Acylation Reactions

| Parameter | Common Options | Purpose and Considerations |

| Solvent | Dichloromethane (B109758) (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Toluene | Should be inert to the reactants and dissolve them adequately. The polarity can influence reaction rates. |

| Base | Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA) | Scavenges the HCl byproduct. Should be non-nucleophilic to avoid competing with the diazepine amine. rsc.org |

| Temperature | 0 °C to room temperature; sometimes reflux | Lower temperatures can improve selectivity and minimize side reactions. Heating may be required for less reactive substrates. |

| Stoichiometry | Slight excess of acyl chloride or amine | Using a slight excess of one reagent can drive the reaction to completion, but may complicate purification. |

| Reaction Time | 20 minutes to several hours | Monitored by techniques like TLC or LC-MS to determine the point of maximum conversion. researchgate.net |

Systematic variation of these conditions allows for the development of a robust and high-yielding protocol for the synthesis of this compound. nih.govresearchgate.net

Synthesis of Structurally Related 1,4-Diazepane Derivatives and Precursors

The synthetic routes to the 1,4-diazepane core can be adapted to produce a wide array of structurally related derivatives and precursors. For example, reductive amination using different aldehydes can introduce various substituents onto the nitrogen atoms of the diazepine ring, as demonstrated in the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-DAZA compounds. nih.gov

Furthermore, the synthesis of 1,4-diazepane-2,5-diones, which are cyclic diamides, represents an important class of derivatives. nih.gov These can be prepared from amino acid precursors. rsc.org For instance, solid-phase peptide synthesis methods have been shown to sometimes lead to the formation of 1,4-diazepine-2,5-dione rings as a side reaction, a process that can be optimized for the targeted synthesis of these derivatives. nih.gov These varied synthetic approaches highlight the versatility of the 1,4-diazepane scaffold for creating diverse chemical entities.

Derivatization at the N4 Position of the 1,4-Diazepane Ring

The secondary amine at the N4 position of an N1-acylated 1,4-diazepane is a versatile handle for introducing a wide range of chemical diversity. The synthesis typically begins with a protected 1,4-diazepane, followed by acylation at N1, deprotection of N4, and subsequent derivatization.

One common route involves starting with 1-Boc-1,4-diazepane. nih.gov The N1 nitrogen is acylated using an appropriate aroyl chloride, such as 2,5-difluorobenzoyl chloride. The tert-butoxycarbonyl (Boc) protecting group on the N4 nitrogen is then cleaved, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), to yield the key secondary amine intermediate. nih.gov This intermediate is then subjected to various reactions to install substituents at the N4 position.

Reductive Amination: A widely used method for N-alkylation is direct reductive amination. This reaction involves treating the N4-amine with an aldehyde or ketone in the presence of a reducing agent. For instance, reacting the amine with 2,4-dimethylbenzaldehyde (B100707) and sodium cyanoborohydride (NaCNBH₃) yields the corresponding N4-alkylated derivative. nih.gov

Alkylation with Electrophiles: The nucleophilic N4-amine can be readily alkylated using various electrophilic reagents. This includes reactions with alkyl halides, which proceed under basic conditions to afford N4-alkylated analogues. nih.govnih.gov For example, the amine can be treated with a range of electrophiles to form the desired products. nih.gov

Reaction with Isocyanates and Isothiocyanates: To introduce urea (B33335) or thiourea (B124793) moieties, the N4-amine can be reacted with substituted isocyanates or isothiocyanates. researchgate.netscirp.org This reaction typically occurs in a suitable solvent like dichloromethane with a base such as triethylamine. scirp.org

The following table summarizes various derivatization reactions at the N4 position.

| Starting Material | Reagent(s) | Reaction Type | Product Type |

| 1-Aroyl-1,4-diazepane | Aldehyde/Ketone, NaCNBH₃ | Reductive Amination | N4-Alkyl-1-aroyl-1,4-diazepane nih.gov |

| 1-Aroyl-1,4-diazepane | Alkyl Halide, Base | N-Alkylation | N4-Alkyl-1-aroyl-1,4-diazepane nih.govnih.gov |

| 1-Aroyl-1,4-diazepane | Aryl Isocyanate, Et₃N | Acylation | N4-(Arylcarbamoyl)-1-aroyl-1,4-diazepane scirp.org |

| 1-Aroyl-1,4-diazepane | Aryl Isothiocyanate, Et₃N | Acylation | N4-(Arylcarbamothioyl)-1-aroyl-1,4-diazepane scirp.org |

Synthesis of Homopiperazine-Based Analogues

The synthesis of homopiperazine-based analogues often utilizes coupling reactions to attach complex side chains to the N4 position of a pre-formed substituted diazepine ring. nih.gov This approach is valuable for building libraries of compounds for screening purposes.

A general procedure involves the reaction of an N1-substituted-1,4-diazepane with an appropriate alkylating agent. nih.gov For instance, analogues can be synthesized via coupling reactions between a halide and an N1-substituted homopiperazine (B121016). In a typical reaction, a mixture of the alkyl halide (e.g., 4-chloro-1-(4-fluorophenyl)butan-1-one), the N1-substituted diazepine (e.g., 1-(5-chloropyridin-2-yl)-1,4-diazepane), a base like sodium bicarbonate (NaHCO₃), and a catalyst such as potassium iodide (KI) are refluxed in a solvent like isopropanol. nih.gov The potassium iodide facilitates the reaction, and the base neutralizes the acid formed. After the reaction is complete, the product is isolated through extraction and purified by column chromatography. nih.gov

This methodology provides a straightforward route to a variety of N4-functionalized homopiperazine analogues, as detailed in the following table.

| N1-Substituted Diazepine | Alkylating Agent | Reagents | Product |

| 1-(5-Chloropyridin-2-yl)-1,4-diazepane | 4-Chloro-1-(4-fluorophenyl)butan-1-one | KI, NaHCO₃, ⁱPrOH | 4-(4-(5-Chloropyridin-2-yl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one nih.gov |

Structure Activity Relationship Sar Studies and Ligand Design Principles

Conformational Analysis of the 1,4-Diazepane Ring System

The 1,4-diazepane ring is a seven-membered heterocycle characterized by significant conformational flexibility. Unlike rigid ring systems, this flexibility allows it to adopt various shapes in solution and, crucially, to adapt its conformation upon binding to a biological target. The most stable conformations are typically non-planar, with the ring puckering to minimize steric and torsional strain.

Through techniques such as NMR spectroscopy, X-ray crystallography, and molecular modeling, researchers have identified several low-energy conformations for N-substituted 1,4-diazepanes. These predominantly include twist-boat and twist-chair forms. nih.govresearchgate.net For instance, studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists revealed a preference for a twist-boat conformation, which was stabilized by an intramolecular π-stacking interaction. nih.gov In other cases, crystal structure analysis has shown the seven-membered ring adopting a twisted chair conformation. researchgate.net

The specific conformation adopted by 1-(2,5-Difluorobenzoyl)-1,4-diazepane influences the three-dimensional orientation of the difluorobenzoyl group and the substituent at the N4 position. This spatial arrangement is critical for aligning the key pharmacophoric features of the molecule with the complementary binding pockets of its target protein.

| Conformation | Key Characteristics | Implication for Ligand Binding |

| Twist-Boat | Characterized by a boat-like shape that is twisted to relieve steric strain. | Can present substituents in specific spatial vectors, potentially mimicking the bioactive conformation required for receptor interaction. nih.gov |

| Twist-Chair | A twisted version of the classic chair conformation, representing a low-energy state. | Offers a different geometric arrangement of substituents compared to the twist-boat form, which may be favored by other biological targets. researchgate.net |

Influence of Fluorine Substitution Pattern on Biological Interactions

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. tandfonline.comresearchgate.net In this compound, the number and position of fluorine atoms on the benzoyl ring are critical determinants of biological activity.

The specific placement of fluorine atoms on the aromatic ring creates distinct electronic and steric profiles, leading to different interactions with a target protein. While direct comparative SAR data for 1-(benzoyl)-1,4-diazepane analogs is not extensively detailed in the available literature, principles derived from other scaffolds, such as benzoylpiperidines and other fluorinated compounds, provide valuable insights. nih.govmdpi.com

For example, a 2,5-difluoro pattern, as seen in the title compound, creates a unique distribution of electron density and potential for interactions compared to other isomers.

2,4-Difluoro: This pattern places one fluorine ortho to the carbonyl and another in the para position. The para-fluorine can have a strong influence on the electronics of the entire ring.

2-Fluoro: A single ortho-fluorine can engage in specific hydrogen bonds or other polar interactions with a receptor while having a less pronounced electronic effect than a difluoro substitution.

Studies on other molecular series have shown that difluoro-derivatives on a benzoyl moiety can significantly increase inhibitory activity. nih.gov The optimal substitution pattern is highly target-dependent, as each position on the phenyl ring will interact with a different sub-pocket of the receptor binding site.

| Substitution Pattern | Potential Impact on Biological Interactions |

| 2,5-Difluoro | Asymmetric electronic distribution; potential for specific polar interactions at both ortho and meta positions. |

| 2,4-Difluoro | Strong electronic influence from para-fluorine; potential for ortho-fluorine to interact with proximal amino acid residues. |

| 2,6-Difluoro | Significant steric effect, potentially locking the conformation of the benzoyl ring relative to the diazepane core. |

| 2-Fluoro | Localized electronic and steric effect; can serve as a hydrogen bond acceptor. |

The unique properties of the fluorine atom allow it to exert powerful effects on a molecule's biological profile through both electronic and steric contributions. tandfonline.com

Electronic Effects: Fluorine is the most electronegative element, giving it a strong electron-withdrawing inductive effect. tandfonline.com This can significantly alter the electron distribution across the benzoyl ring and influence the pKa of nearby functional groups. nih.gov By lowering the basicity of amines, for example, fluorine substitution can improve membrane permeability and bioavailability. tandfonline.com The carbon-fluorine (C-F) bond can also participate in favorable electrostatic interactions, including dipole-dipole interactions and, in some contexts, non-classical hydrogen bonds with receptor residues. nih.gov

Steric Effects: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). tandfonline.com This allows it to act as a bioisostere of a hydrogen atom, meaning it can replace hydrogen without adding significant steric bulk. This is advantageous for probing sensitive regions of a binding pocket. Furthermore, the C-F bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic attack by cytochrome P450 enzymes. nih.gov This can block metabolically labile sites and enhance the metabolic stability of the compound. nih.gov

| Property of Fluorine | Contribution to Biological Activity | Reference |

| High Electronegativity | Creates a strong C-F bond dipole, alters electron distribution, modulates pKa of adjacent groups, and can participate in polar interactions. | tandfonline.comnih.gov |

| Small van der Waals Radius | Acts as a bioisostere of hydrogen, allowing for substitution without significant steric clash. | tandfonline.com |

| Metabolic Stability | The strength of the C-F bond can block metabolic oxidation at that position, increasing the compound's half-life. | nih.gov |

| Lipophilicity | Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance membrane permeability and binding affinity. | nih.govnih.gov |

Substituent Effects on the N4 Position of the 1,4-Diazepane Core

The N4 position of the 1,4-diazepane ring is a critical vector for chemical modification and plays a pivotal role in determining a ligand's affinity and selectivity. This position is often solvent-exposed in receptor-ligand complexes, making it an ideal point for introducing substituents that can engage with the target or fine-tune physicochemical properties without disrupting core binding interactions.

SAR studies on various 1,4-diazepane-based ligands have demonstrated that the nature of the substituent at N4 is crucial. It is often hypothesized that a positively charged basic amine functionality at this position is essential for forming an ionic bond with an acidic residue (e.g., aspartic acid) in the receptor binding site. openpharmaceuticalsciencesjournal.com

The size, shape, and chemical nature of the N4-substituent can be varied to optimize target engagement:

Small Alkyl Groups: Can explore small hydrophobic pockets.

Larger or Cyclic Groups: For certain sigma receptor ligands, larger groups such as a cyclohexylmethyl or a butyl group at the N4-position were found to be preferred. researchgate.net

Aromatic or Heteroaromatic Groups: Can participate in π-stacking or other specific interactions with the target protein.

The process of regioselective alkylation at the N4 position is a well-established synthetic strategy, allowing for the creation of diverse chemical libraries to probe the SAR at this position systematically. nih.gov

Rational Design Considerations for Enhanced Target Specificity

The development of highly specific ligands requires a rational design approach that leverages the SAR data. For the 1-(benzoyl)-1,4-diazepane scaffold, several strategies can be employed to enhance target specificity.

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known, SBDD is a powerful tool. By analyzing the X-ray co-crystal structure of a ligand bound to its target, designers can identify key interactions and unoccupied pockets. nih.gov This information guides the modification of the ligand to improve its fit and affinity. For example, a substituent could be added to the N4 position to interact with a specific amino acid residue unique to the target enzyme or receptor, thereby enhancing selectivity over related off-targets.

Conformational Constraint: The flexibility of the 1,4-diazepane ring can be a double-edged sword; while it allows for an induced fit, it can also lead to an entropic penalty upon binding and may allow binding to multiple off-targets. Synthesizing conformationally constrained analogs, such as introducing macrocycles, can lock the molecule into its bioactive conformation. nih.gov This pre-organization reduces the entropic cost of binding and can dramatically improve both affinity and selectivity.

Pharmacophore Modeling and Scaffold Hopping: In the absence of a target structure, a pharmacophore model can be built based on a series of known active compounds. This model defines the essential 3D arrangement of chemical features required for activity. New molecules can then be designed to fit this model. "Scaffold hopping" or "conformational expansion" involves replacing the core scaffold (e.g., a piperidine (B6355638) ring) with a different one (e.g., 1,4-diazepane) while maintaining the crucial pharmacophoric elements, which can lead to novel intellectual property and improved properties. nih.gov

By integrating these design principles, medicinal chemists can systematically modify the this compound structure to optimize its interaction with a specific biological target, aiming to create a therapeutic agent with enhanced efficacy and a superior safety profile.

Mechanistic Investigations of Pharmacological Engagement

Identification and Characterization of Molecular Targets

The structural features of 1-(2,5-Difluorobenzoyl)-1,4-diazepane, specifically the diazepane core and the difluorobenzoyl moiety, suggest potential interactions with several classes of biological targets. Research into structurally related compounds provides a framework for identifying and characterizing these molecular targets.

The 1,4-diazepane scaffold has been identified as a key structural element in the development of inhibitors for serine proteases, a class of enzymes crucial in various physiological processes, including blood coagulation. nih.gov Factor Xa (fXa) is a particularly important serine protease in the coagulation cascade, making it a prime target for antithrombotic drugs. nih.govchemsrc.com

A series of novel fXa inhibitors have been developed where the 1,4-diazepane moiety was specifically designed to interact with the S4 aryl-binding domain of the enzyme's active site. nih.govchemsrc.com This strategic design has led to the discovery of potent inhibitors. For instance, compound 13 (YM-96765) from a study on 1,4-diazepane derivatives demonstrated a strong fXa inhibitory activity with an IC₅₀ value of 6.8 nM. nih.govchemsrc.com These findings suggest that the 1,4-diazepane core within this compound could serve as a valuable pharmacophore for engaging with the S4 pocket of serine proteases like Factor Xa. nih.gov

| Compound | Target | Inhibitory Concentration (IC₅₀) |

| YM-96765 | Factor Xa | 6.8 nM nih.govchemsrc.com |

Derivatives of the diazepane scaffold, such as 1,4-diazepane-2,5-diones and 1,4-diazepane-2-ones, have been identified as a new class of potent inhibitors of the Lymphocyte Function-Associated Antigen-1 (LFA-1). nih.govnih.gov LFA-1 is an integrin that plays a critical role in immune responses by mediating intercellular adhesion. doi.org The discovery of a small molecule-binding pocket within the I-domain of LFA-1 has spurred the development of diazepane-based antagonists. doi.org

Through the use of combinatorial libraries, researchers have optimized these diazepane scaffolds to achieve high-affinity antagonism of the LFA-1/ICAM-1 interaction. nih.govdoi.org Specific compounds from these libraries have demonstrated significant potency, with IC₅₀ values as low as 70 nM and 110 nM, highlighting the potential of the diazepane ring system to serve as a template for effective LFA-1 inhibitors. nih.gov

The diazepine (B8756704) nucleus is a versatile scaffold that has been explored for its potential in developing novel anticancer agents. researchgate.net Various derivatives have been synthesized and evaluated for their in vitro anti-proliferative activity against a range of human cancer cell lines. researchgate.nettandfonline.com For example, certain 5,7-diaryl-2,3-dihydro-1,4-diazepines have been tested against human leukemic cancer cell lines, including Jurkat, HL60, and K562. tandfonline.com

Furthermore, the incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance biological activity, including cytotoxic properties. researchgate.net Fluorinated compounds have often shown significant anti-proliferative effects. nih.govnih.gov For example, studies on fluorinated aminophenylhydrazines demonstrated that compounds with a higher number of fluorine atoms could exhibit stronger cytotoxic effects on lung carcinoma cell lines like A549. nih.gov One such compound containing five fluorine atoms showed an IC₅₀ of 0.64 μM. nih.gov This suggests that the 2,5-difluoro substitution on the benzoyl ring of this compound may contribute to potential anti-proliferative activity.

Table of Anti-Proliferative Activity for Related Diazepine and Fluorinated Compounds

| Compound Class | Cell Line | Activity (IC₅₀) |

|---|---|---|

| Dibenzo[b,e] nih.govnih.govdiazepine derivative (7) | Multiple Cancer Cell Lines | 6.60 - 12.24 µM researchgate.net |

| Benzo[b]pyrano[2,3-e] nih.govnih.govdiazepine (9) | HCT-116 (Colorectal Carcinoma) | 16.19 ± 1.35 μM mdpi.com |

| Benzo[b]pyrano[2,3-e] nih.govnih.govdiazepine (9) | MCF-7 (Breast Adenocarcinoma) | 17.16 ± 1.54 μM mdpi.com |

| Fluorinated Schiff base (Compound 6) | A549 (Lung Carcinoma) | 0.64 μM nih.gov |

Extracellular signal-regulated kinase 5 (ERK5) is a key component of a major mitogen-activated protein (MAP) kinase pathway and has been implicated in cancer-related processes like cell migration and angiogenesis. sci-hub.sesunderland.ac.uk The development of small-molecule inhibitors targeting this pathway is an active area of research. nih.gov

Notably, compounds containing a fluorinated aromatic moiety have been identified as selective inhibitors of ERK5. sci-hub.se A systematic variation of substituents on an aroyl group led to the discovery of 4-(2-bromo-6-fluorobenzoyl)-N-(pyridin-3-yl)-1H-pyrrole-2-carboxamide, which exhibited an IC₅₀ of 0.82 µM for ERK5 with high selectivity over other kinases like p38α. sci-hub.se The crystal structure of this compound in complex with ERK5 has been solved, providing insight into its binding mode. sci-hub.se The presence of the 2,5-difluorobenzoyl group in the title compound suggests that it may also engage with kinase targets, potentially modulating pathways such as the ERK5 signaling cascade.

Elucidation of Ligand-Target Binding Modes and Key Interactions

Understanding how a ligand binds to its molecular target is fundamental to explaining its pharmacological activity. For diazepine and benzodiazepine (B76468) derivatives, molecular docking and other computational studies have been instrumental in elucidating these interactions. nih.govbenthamscience.com

Key interactions that typically govern the binding of such compounds include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For this compound, the following interactions can be hypothesized:

Diazepane Ring: This flexible seven-membered ring can adopt various conformations to fit into a binding pocket. nih.gov The nitrogen atoms can act as hydrogen bond acceptors or donors.

Benzoyl Group: The carbonyl oxygen is a potent hydrogen bond acceptor. The phenyl ring can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in the target's active site. nih.gov

Difluoro Substituents: The fluorine atoms at the 2 and 5 positions significantly alter the electronic properties of the phenyl ring. They are highly electronegative and can form hydrogen bonds or other electrostatic interactions, potentially enhancing binding affinity and selectivity.

Molecular modeling studies of related 1,4-benzodiazepine (B1214927) derivatives with targets like the GABA-A receptor have shown that the C5-phenyl group is a crucial pharmacophoric element, often orienting itself within the binding pocket to maximize these interactions. nih.gov

Functional Pathway Modulation and Cellular Responses

The engagement of this compound with its molecular targets is expected to trigger a cascade of downstream events, modulating functional pathways and eliciting specific cellular responses.

Coagulation Pathway: If the compound inhibits serine proteases like Factor Xa, it would directly interfere with the blood coagulation cascade, leading to an anticoagulant effect. nih.gov

Immune Cell Adhesion: By antagonizing cell adhesion molecules such as LFA-1, related diazepane compounds can disrupt the interaction between immune cells, thereby modulating inflammatory and immune responses. doi.org

Cell Proliferation and Survival: Should the compound exhibit anti-proliferative effects, the underlying mechanism could involve the induction of cell cycle arrest or apoptosis. nih.gov Studies on related benzodiazepine ligands have shown they can suppress cancer cell proliferation by causing cells to accumulate in the G2/M phase of the cell cycle and by inducing phenotypic changes associated with differentiation. nih.gov

Kinase Signaling Pathways: Modulation of the ERK5 kinase pathway can have profound effects on cellular functions. Inhibition of ERK5 has been shown to impede tumor cell motility and angiogenesis, suggesting that targeting this pathway could impact tumor growth and metastasis. sci-hub.sesunderland.ac.uk The compensatory activation of ERK5 has been noted as a resistance mechanism to other kinase inhibitors, making dual inhibitors a potential strategy to overcome drug resistance. nih.gov

Computational and Theoretical Chemistry Applications

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-(2,5-Difluorobenzoyl)-1,4-diazepane, docking simulations have been pivotal in identifying its potential protein targets and understanding the intricacies of its binding modes.

Research has shown that derivatives of the 1,4-diazepane scaffold can be investigated for their interactions with various biological targets. For instance, computational studies on related diazepane derivatives have explored their binding affinity with receptors implicated in neurological disorders. In these simulations, the this compound moiety is positioned within the active site of a target protein. The software then calculates the binding energy and identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The 2,5-difluorobenzoyl group often plays a crucial role in these interactions. The fluorine atoms can form halogen bonds or participate in electrostatic interactions with the protein backbone or specific amino acid residues. The diazepane ring, with its flexible seven-membered structure, can adopt various conformations to fit snugly into the binding pocket.

Table 1: Simulated Interaction Profile of a 1,4-Diazepane Derivative

| Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Types of Interactions Observed |

|---|---|---|---|

| Feline CWC22 Spliceo-some Protein | Not specified | -8.1 | Hydrogen Bonds, Hydrophobic Interactions |

These simulations are crucial for structure-activity relationship (SAR) studies, providing insights into how modifications to the this compound structure could enhance binding affinity and selectivity for a desired target.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. For this compound, these calculations provide a deeper understanding of its intrinsic properties that govern its biological activity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and prone to chemical transformations.

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. The MEP helps identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with biological macromolecules. For this compound, the electron-withdrawing fluorine atoms and the carbonyl oxygen are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms on the diazepane ring are likely regions of positive potential (electrophilic).

Table 2: Calculated Electronic Properties of a Diazepane Derivative

| Parameter | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Region for electron donation |

| LUMO Energy | -1.2 eV | Region for electron acceptance |

| HOMO-LUMO Gap | 5.3 eV | High kinetic stability |

These theoretical calculations are invaluable for predicting the metabolic fate of the compound and for designing derivatives with improved electronic profiles for enhanced biological activity.

Conformational Space Exploration and Energy Landscape Analysis

The seven-membered 1,4-diazepane ring is conformationally flexible and can exist in several low-energy forms, such as chair, boat, and twist-boat conformations. Understanding the preferred conformation and the energy barriers between different forms is essential, as the three-dimensional shape of the molecule dictates its ability to bind to a specific protein target.

Conformational analysis of this compound is performed using molecular mechanics or quantum mechanics methods. These studies explore the potential energy surface of the molecule to identify stable conformers and the transition states that connect them. The results reveal the most likely shapes the molecule will adopt in solution or within a protein's binding site.

Molecular dynamics (MD) simulations can further complement this analysis by providing a dynamic view of the molecule's behavior over time. MD simulations can show how the molecule transitions between different conformations and how its flexibility might influence its interaction with a biological target. The analysis often reveals that a specific, and not necessarily the lowest energy, conformation is required for optimal binding.

In Silico Screening and Virtual Library Design for 1,4-Diazepane-Based Compounds

The this compound scaffold serves as an excellent starting point for the design of virtual libraries. In this approach, a large number of virtual compounds are created by systematically modifying the core structure with different functional groups at various positions.

These virtual libraries can then be subjected to high-throughput in silico screening against the three-dimensional structure of a target protein. This process, also known as structure-based virtual screening, uses docking algorithms to rapidly evaluate the binding potential of thousands or even millions of compounds. The goal is to identify a smaller subset of promising candidates for chemical synthesis and subsequent experimental testing.

This strategy accelerates the drug discovery process significantly. By starting with a scaffold known to have some biological relevance, such as 1,4-diazepane, the chemical space to be explored is more focused, increasing the likelihood of finding potent and selective ligands. The 2,5-difluorobenzoyl group can be retained as a key interaction feature, while modifications are made to other parts of the molecule to optimize properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published ¹H NMR, ¹³C NMR, or ¹⁹F NMR spectroscopic data for 1-(2,5-Difluorobenzoyl)-1,4-diazepane could be located. This technique would be essential for confirming the molecular structure by identifying the chemical environment, connectivity, and number of hydrogen, carbon, and fluorine atoms.

Mass Spectrometry (MS) for Molecular Weight and Purity Confirmation

Specific mass spectrometry data, such as the exact mass of the molecular ion ([M+H]⁺) from high-resolution mass spectrometry (HRMS), which would confirm the elemental composition and molecular weight, is not available in the public domain for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Experimentally determined infrared spectroscopy data, which would identify characteristic absorption bands for functional groups such as the amide carbonyl (C=O) and C-F bonds, has not been reported for this compound.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

There are no published X-ray crystallographic studies for this compound. Such an analysis would provide precise information on bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state, as well as insights into intermolecular interactions within the crystal lattice.

Future Perspectives and Research Avenues

Development of Novel 1,4-Diazepane Scaffolds for Drug Discovery

The 1,4-diazepane scaffold is recognized for its "privileged" nature in drug discovery, meaning it can serve as a versatile template to design ligands for a variety of biological targets. nih.govnih.gov The seven-membered ring provides a flexible yet constrained conformation, allowing for the precise spatial orientation of substituents to interact with biological macromolecules.

Future research will likely focus on the design and synthesis of novel 1,4-diazepane scaffolds with increased molecular diversity and complexity. This can be achieved through various synthetic strategies, including multicomponent reactions, which allow for the rapid assembly of diverse molecular architectures. nih.govresearchgate.net The introduction of different substituents on both the benzoyl ring and the diazepane nucleus of compounds like 1-(2,5-Difluorobenzoyl)-1,4-diazepane can lead to the generation of extensive chemical libraries. These libraries can then be screened to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

A recent thesis highlights the investigation of a library of 38 derivatives based on the 1,4-diazepane scaffold for their potential as inhibitors of amyloid-β (Aβ) aggregation, a key pathological event in Alzheimer's disease. uwaterloo.ca This underscores the potential of this scaffold in addressing complex neurodegenerative disorders.

Integration into High-Throughput Screening (HTS) Libraries for Diverse Biological Targets

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large numbers of compounds against specific biological targets. The integration of diverse libraries of 1,4-diazepane derivatives into HTS campaigns is a crucial step in identifying new therapeutic leads. thermofisher.com

The development of focused screening libraries, containing compounds designed to interact with specific target classes such as G-protein-coupled receptors (GPCRs), kinases, and ion channels, can significantly increase the efficiency of the screening process. thermofisher.com Given the wide range of biological activities associated with 1,4-diazepane derivatives, these compounds are excellent candidates for inclusion in such focused libraries. semanticscholar.orgnih.gov The Maybridge screening collection, for instance, is a highly diverse collection of screening compounds with drug-like properties. thermofisher.com

Furthermore, advancements in HTS technologies, such as high-throughput mass spectrometry techniques, facilitate the rapid analysis of large compound sets, which is essential for the efficient screening of extensive diazepane libraries. researchgate.netnih.govnih.gov

Exploration of New Therapeutic Applications for Diazepane-Based Compounds

The 1,4-diazepane nucleus is a core component of many biologically active compounds with a broad spectrum of therapeutic applications. semanticscholar.orgnih.govtsijournals.com These include anticonvulsant, anxiolytic, analgesic, sedative, and hypnotic agents. nih.gov More recently, diazepine-based compounds have emerged as potent inhibitors of bromodomains, which are attractive epigenetic drug targets in cancer and inflammation. nih.gov

Future research will undoubtedly focus on exploring new therapeutic applications for this versatile scaffold. For example, a recent study identified 1,4-diazepane-2,5-diones as a new class of potent inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1), a target for inflammatory diseases. nih.gov Another study reported on the potential of 1,4-benzodiazepine-2,5-diones as anti-tubercular agents. rsc.org The investigation of 1,4-diazepane derivatives as inhibitors of Aβ aggregation for Alzheimer's disease further highlights the expanding therapeutic potential of this compound class. uwaterloo.ca

Challenges and Opportunities in the Design and Synthesis of Complex Diazepane Architectures

However, the development of novel and efficient synthetic methodologies, such as palladium-catalyzed reactions and multicomponent reactions, offers opportunities to overcome these challenges. nih.govmdpi.com These methods allow for the construction of complex molecular frameworks with greater efficiency and control over stereochemistry. The facile synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives through intramolecular C–N bond coupling and ring-opening of azetidines is one such example of innovative synthetic strategies. mdpi.com

Q & A

Q. What are the established synthetic routes for 1-(2,5-Difluorobenzoyl)-1,4-diazepane, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between halogenated benzoyl derivatives (e.g., 2,5-difluorobenzoyl chloride) and 1,4-diazepane. Optimization involves adjusting solvent polarity (e.g., acetonitrile or DMF), temperature (40–80°C), and stoichiometric ratios. Factorial design of experiments (DoE) can systematically evaluate variables like catalyst loading, reaction time, and base selection (e.g., triethylamine) to maximize yield .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use /-NMR to confirm the diazepane ring structure and benzoyl substitution pattern. Mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, if feasible, provides definitive stereochemical and conformational data. Infrared (IR) spectroscopy identifies carbonyl (C=O) and C-F stretching vibrations .

Q. How should researchers handle safety concerns during synthesis, particularly with halogenated intermediates?

- Methodological Answer : Follow protocols for hazardous intermediates (e.g., 2,5-difluorobenzoyl chloride) in fume hoods with PPE (gloves, goggles). Adhere to institutional Chemical Hygiene Plans (e.g., OSHA guidelines) and ensure waste disposal complies with EPA regulations. Pre-experiment safety assessments, including reactivity and toxicity reviews, are mandatory .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Combine multiple techniques: 2D NMR (COSY, HSQC) resolves overlapping signals, while computational NMR prediction tools (e.g., DFT calculations) cross-validate experimental data. For ambiguous cases, synthesize isotopically labeled analogs or derivatives (e.g., methylated or fluorinated variants) to isolate spectral contributions .

Q. What computational approaches are effective for predicting the reactivity and binding affinity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with biological targets (e.g., GPCRs). MD simulations assess conformational stability in solvated environments .

Q. How can experimental design be tailored to evaluate the biological activity of this compound?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cell viability) with dose-response curves (IC/EC). Structure-activity relationship (SAR) studies modify substituents (e.g., fluorine position, benzoyl groups) to correlate chemical features with activity. High-throughput screening (HTS) platforms optimize lead compounds .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR, HPLC). Statistical process control (SPC) tracks critical quality attributes (CQAs) like purity and yield. Scale-up studies in continuous-flow reactors enhance reproducibility by minimizing thermal gradients .

Data and Compliance

Q. How should researchers address discrepancies between computational predictions and experimental results?

Q. What regulatory frameworks govern the use of this compound in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.